Lipophilicity Advantage: LogP Shift of +1.0 vs N-Methylpiperidin-3-amine and +0.4 vs N-Cyclopropylpiperidin-3-amine
Cyclopropyl-methyl-(R)-piperidin-3-yl-amine exhibits a computed XLogP3-AA of 0.9, representing a +1.0 log unit increase over N-methylpiperidin-3-amine (XLogP3-AA = -0.1) and a +0.4 log unit increase over N-cyclopropylpiperidin-3-amine (XLogP3-AA = 0.5). This lipophilicity gain arises from the synergistic presence of both N-cyclopropyl and N-methyl substituents on the exocyclic 3-amino group, which collectively reduce hydrogen-bond donor count from 2 (in both comparator molecules) to 1 in the target compound, simultaneously lowering TPSA from 24.1 Ų to 15.3 Ų — a 36.5% reduction in polar surface area. [1] The combined LogP increase and TPSA decrease place the target compound in a more favorable physicochemical space for passive membrane permeation and blood-brain barrier penetration, as TPSA values below 60 Ų and logP between 0 and 3 are recognized thresholds for CNS drug-likeness. [2]
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9; TPSA = 15.3 Ų; HBD = 1; HBA = 2 |
| Comparator Or Baseline | N-Methylpiperidin-3-amine: XLogP3-AA = -0.1, TPSA = 24.1 Ų, HBD = 2; N-Cyclopropylpiperidin-3-amine: XLogP3-AA = 0.5, TPSA = 24.1 Ų, HBD = 2 |
| Quantified Difference | ΔLogP: +1.0 vs N-methyl analog; +0.4 vs N-cyclopropyl analog; ΔTPSA: -8.8 Ų (-36.5%) vs both comparators; ΔHBD: -1 vs both comparators |
| Conditions | Computed properties from PubChem (XLogP3 3.0, Cactvs 3.4.8.18); all values for free base forms |
Why This Matters
A 1.0 log unit increase in lipophilicity corresponds to a theoretical ~10-fold increase in membrane partitioning, making the target compound a more suitable building block for CNS-penetrant lead series where the N-methyl or N-cyclopropyl mono-substituted analogs would yield suboptimal permeability.
- [1] PubChem. (2021–2025). Computed Property Comparisons: CID 66569484 (target, XLogP3-AA 0.9, TPSA 15.3), CID 15670691 (N-methyl analog, XLogP3-AA -0.1, TPSA 24.1), CID 53346648 (N-cyclopropyl analog, XLogP3-AA 0.5, TPSA 24.1). National Center for Biotechnology Information. View Source
- [2] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. doi:10.1602/neurorx.2.4.541. Defines CNS drug-likeness thresholds: TPSA <60-70 Ų, logP 0-3. View Source
